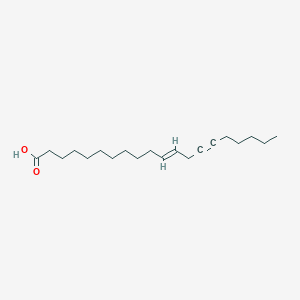

Eicosa-11-en-14-ynoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eicosa-11-en-14-ynoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H34O2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Eicosanoic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Significance

Eicosa-11-en-14-ynoic acid is an analogue of polyunsaturated fatty acids (PUFAs) and is involved in several biological processes. It serves as a precursor for bioactive lipid mediators that modulate inflammation, immune responses, and cellular signaling pathways. The compound's structural characteristics allow it to influence the metabolism of other fatty acids, particularly arachidonic acid (AA), which is crucial for eicosanoid synthesis.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to modulate the production of pro-inflammatory mediators such as prostaglandins and leukotrienes through its interactions with cyclooxygenase (COX) enzymes. Studies have demonstrated that derivatives of this compound can inhibit COX-2 activity, which is implicated in pain and inflammation management .

Case Study: In Vivo Analysis

In an experimental model, topical application of this compound significantly reduced edema induced by arachidonic acid, suggesting its potential as a therapeutic agent for inflammatory conditions .

Cardioprotective Effects

This compound has been explored for its cardioprotective effects. The compound's ability to modulate cardiac function has been linked to its impact on lipid metabolism and inflammatory pathways associated with heart disease.

Research Findings

A patent described novel eicosanoid derivatives that include this compound, highlighting their potential in treating conditions related to cardiac damage, heart failure, and arrhythmias . These compounds may enhance resistance to oxidative stress and inflammation in cardiac tissues.

Cancer Research

The role of this compound in cancer research is particularly noteworthy. Its structural similarity to arachidonic acid allows it to compete for incorporation into cellular membranes, potentially altering signaling pathways involved in tumor growth and progression.

Case Study: Breast Cancer

A study investigated the presence of this compound derivatives in breast cancer tissues. The findings suggested that these fatty acids could replace arachidonic acid in phosphatidylinositol pools, affecting eicosanoid signaling pathways associated with cancer cell proliferation .

Comparative Analysis of Fatty Acids

The following table summarizes the key characteristics and applications of this compound compared to other relevant fatty acids:

| Fatty Acid | Structure | Key Applications | Mechanism of Action |

|---|---|---|---|

| This compound | C20H30O2 | Anti-inflammatory, cardioprotective, cancer research | Modulates COX activity; alters lipid metabolism |

| Arachidonic Acid | C20H32O5 | Eicosanoid synthesis; inflammation | Precursor for prostaglandins and leukotrienes |

| Eicosapentaenoic Acid | C20H30O2 | Cardiovascular health; anti-inflammatory | Inhibits COX enzymes; reduces inflammation |

Propiedades

Número CAS |

137091-48-6 |

|---|---|

Fórmula molecular |

C20H34O2 |

Peso molecular |

306.5 g/mol |

Nombre IUPAC |

(E)-icos-11-en-14-ynoic acid |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-5,8,11-19H2,1H3,(H,21,22)/b10-9+ |

Clave InChI |

PFFRDNFAEYTWIG-UHFFFAOYSA-N |

SMILES |

CCCCCC#CCC=CCCCCCCCCCC(=O)O |

SMILES isomérico |

CCCCCC#CC/C=C/CCCCCCCCCC(=O)O |

SMILES canónico |

CCCCCC#CCC=CCCCCCCCCCC(=O)O |

Sinónimos |

eicosa-11-en-14-ynoic acid IEYA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.